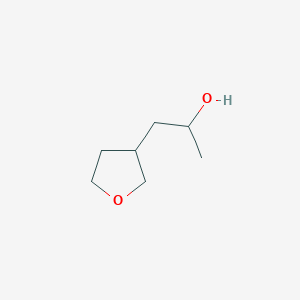

1-(Oxolan-3-yl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

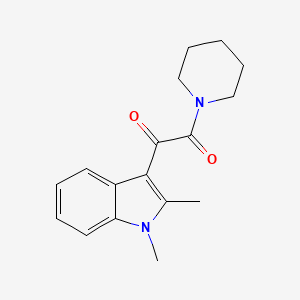

1-(Oxolan-3-yl)propan-2-ol, also known as 3-Oxolanemethanol, 2-methyl-2-(3-oxolan-3-yl)propan-1-ol, or MPOL, is a versatile chiral building block used in organic chemistry. It has a molecular weight of 130.19 .

Molecular Structure Analysis

The molecular structure of 1-(Oxolan-3-yl)propan-2-ol is represented by the formula C7H14O2 .Physical And Chemical Properties Analysis

1-(Oxolan-3-yl)propan-2-ol is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Renewable Materials Conversion

The acid-catalyzed condensation of glycerol, a chemical from renewable materials, with various aldehydes and ketones to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols showcases the application of 1-(Oxolan-3-yl)propan-2-ol in renewable materials conversion. This process, utilizing solid acids as heterogeneous catalysts, highlights the potential of deriving novel platform chemicals from renewable resources. The focus on [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives underscores the importance of this compound in the development of sustainable chemical processes (Deutsch, Martin, & Lieske, 2007).

Photoprotective Applications

The study on 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl esters highlights their role as photoremovable protecting groups, reacting with hydrogen atom or electron donors to release corresponding acids. This suggests the potential use of 1-(Oxolan-3-yl)propan-2-ol derivatives in photoprotective applications, where such mechanisms can be harnessed for controlled release in response to light exposure (Literák, Hroudná, & Klán, 2008).

Synthesis of Oxetan-3-ones

The gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, including 1-(Oxolan-3-yl)propan-2-ol, presents a straightforward method for preparing valuable substrates for drug discovery. This process, which proceeds without the exclusion of moisture or air, exemplifies the compound's utility in facilitating the synthesis of structurally complex molecules for pharmaceutical research (Ye, He, & Zhang, 2010).

Corrosion Inhibition

Research into tertiary amines derived from 1,3-di-amino-propan-2-ol, including 1-(Oxolan-3-yl)propan-2-ol derivatives, demonstrates their effectiveness as corrosion inhibitors on carbon steel. These compounds form protective layers on metal surfaces, illustrating the compound's application in materials science for enhancing the durability of metals (Gao, Liang, & Wang, 2007).

Surface Interaction Studies

The investigation of propan-2-ol adsorption and decomposition on carbon and carbon-supported catalysts provides insights into the interactions between 1-(Oxolan-3-yl)propan-2-ol and various surfaces. This research has implications for understanding surface chemistry and developing catalytic processes (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(oxolan-3-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(8)4-7-2-3-9-5-7/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWCTSSAHVLUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCOC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxolan-3-yl)propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)

![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2561144.png)

![3-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2561154.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2561156.png)